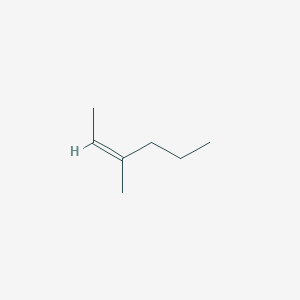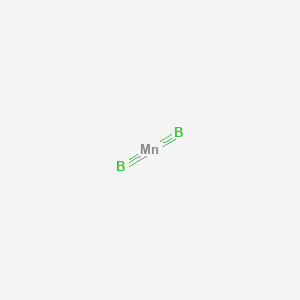
(Z)-3-Methyl-2-hexene
Übersicht
Beschreibung
(Z)-3-Methyl-2-hexene is an organic compound classified as an alkene. It is characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with a methyl group attached to the third carbon. The “Z” designation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the geometric configuration of the product.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the selective hydrogenation of more complex hydrocarbons or through the isomerization of other hexenes under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, treatment with potassium permanganate or osmium tetroxide can lead to the formation of diols.
Reduction: The compound can be reduced to form the corresponding alkane, 3-methylhexane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products:
Oxidation: Diols
Reduction: 3-Methylhexane
Substitution: Dihalides
Wissenschaftliche Forschungsanwendungen
(Z)-3-Methyl-2-hexene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and as a starting material for the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism by which (Z)-3-Methyl-2-hexene exerts its effects depends on the specific reactions it undergoes. For example:
Oxidation: The double bond in this compound reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield diols.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of an alkane.
Substitution: Halogens add across the double bond, forming dihalides through a mechanism involving the formation of a halonium ion intermediate.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Methyl-2-hexene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different physical and chemical properties.
3-Methyl-1-hexene: This compound has the double bond between the first and second carbon atoms, resulting in different reactivity.
2-Methyl-2-hexene: The double bond is located between the second and third carbon atoms, but the methyl group is attached to the second carbon, leading to distinct properties.
Uniqueness: (Z)-3-Methyl-2-hexene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its “Z” configuration can lead to different stereochemical outcomes compared to its “E” isomer or other positional isomers.
Eigenschaften
IUPAC Name |
(Z)-3-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUUSXQSKCZNO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879001 | |
| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10574-36-4 | |
| Record name | 2-Hexene, 3-methyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-3-Methyl-2-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)









